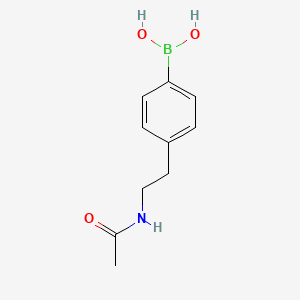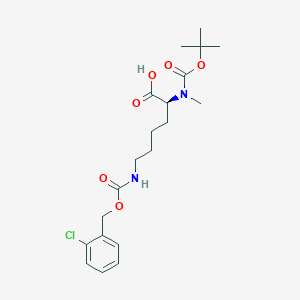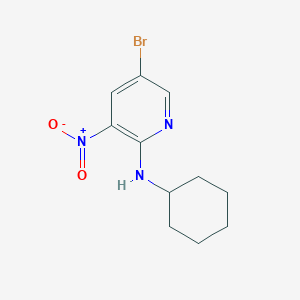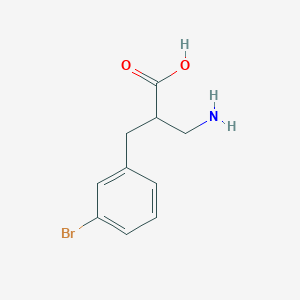
(4-(2-Acetamidoethyl)phenyl)boronic acid
Overview
Description
“(4-(2-Acetamidoethyl)phenyl)boronic acid” is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is commonly used in research.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(=O)NCCc1ccc(cc1)B(O)O and the InChI 1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) .
Scientific Research Applications
Optical Modulation Applications
(Mu et al., 2012) discussed the use of phenyl boronic acids (PBA), including derivatives similar to (4-(2-Acetamidoethyl)phenyl)boronic acid, in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This application is significant for saccharide recognition and demonstrates the potential of PBAs in nanotechnology and materials science.
Structural Applications in Multifunctional Compounds
(Zhang et al., 2017) explored the structure of multifunctional compounds incorporating boronic acids. These compounds, with various substituents including boronic acid, showed promise in applications across medicine, agriculture, and industrial chemistry.
Biomedical Applications
The study by (Cambre & Sumerlin, 2011) highlighted the value of boronic acid-containing polymers in biomedical applications, including treatment for diseases like HIV, obesity, diabetes, and cancer. This research underlines the versatility of boronic acids in medical and biological fields.
Interaction with Biomolecules
(Lü et al., 2013) provided insights into the interactions between boronic acids and cis-diol-containing biomolecules, which is crucial for applications in drug delivery, sensing, and functional materials.
Glucose Sensing Materials
(Das et al., 2003) focused on the synthesis of amino-3-fluorophenyl boronic acid derivatives for the construction of glucose sensing materials, highlighting the relevance of boronic acid derivatives in the development of diagnostic tools.
Catalytic Applications
(Wang et al., 2018) examined how boronic acids, specifically 2,4-bis(trifluoromethyl)phenylboronic acid, can be used as catalysts in chemical synthesis, indicating the role of boronic acids in facilitating organic transformations.
Potential in Sensing Applications
(Lacina et al., 2014) reviewed the use of boronic acids in sensing applications, emphasizing their interactions with diols and strong Lewis bases, which make them suitable for various detection and sensing technologies.
Pharmaceutical Agent Development
(Yang et al., 2003) and (Yang et al., 2003) discussed the application of boronic acid compounds in the development of pharmaceutical agents, showcasing their utility in enzyme inhibition and as therapeutic agents.
Antiviral Therapeutics
(Khanal et al., 2013) described the use of phenylboronic-acid-modified nanoparticles as potential antiviral therapeutics, demonstrating their application in inhibiting viral entry and suggesting their potential in medical treatments.
Fluorescence Quenching Studies
(Geethanjali et al., 2015) investigated the fluorescence quenching of boronic acid derivatives, which has implications for sensing and detection technologies based on fluorescence properties.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
For example, phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to modulation of target activity and subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-Acetamidoethyl)phenyl)boronic acid. For instance, the solubility of boronic acids can be influenced by the polarity of the solvent, which can impact their bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
(4-(2-Acetamidoethyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with cis-diols. This interaction is particularly important in the recognition and binding of biomolecules such as ribonucleic acids, glycans, and glycoproteins . The compound forms cyclic esters with these biomolecules, facilitating their detection and manipulation in biochemical assays. Additionally, this compound has been used in the development of biosensors for the specific recognition of cis-diol-containing species .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface glycans. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance the uptake of functional materials in cancer cells, thereby improving the efficacy of tumor imaging and therapy . Moreover, this compound can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with cis-diols. This interaction is mediated by the boronic acid moiety, which forms cyclic esters with diol-containing biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of its corresponding boronic acid and amine derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular uptake and improve the efficacy of therapeutic agents . At high doses, this compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function . These threshold effects highlight the importance of optimizing dosage levels in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosidases and glycosyltransferases, affecting the synthesis and degradation of glycans . Additionally, this compound can influence the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its biochemical efficacy. The compound’s distribution is also influenced by its ability to form reversible covalent bonds with diol-containing biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within cells.
Properties
IUPAC Name |
[4-(2-acetamidoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBKHYFMNIEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674328 | |
| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-75-3 | |
| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Acetamidoethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)




![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)




![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)

